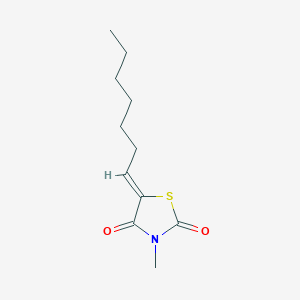

(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-3-4-5-6-7-8-9-10(13)12(2)11(14)15-9/h8H,3-7H2,1-2H3/b9-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDUCKPOEPZGGT-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=C1C(=O)N(C(=O)S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\1/C(=O)N(C(=O)S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

Starting Materials :

- Monochloroacetic acid (ClCH₂COOH)

- N-Methylthiourea (CH₃NHCSNH₂)

- Aqueous solutions of monochloroacetic acid (5.6 g in 6 mL H₂O) and N-methylthiourea (4.56 g in 6 mL H₂O) are mixed under vigorous stirring.

- Concentrated HCl is added, and the mixture is refluxed at 100–110°C for 10 hours.

- The resulting white precipitate is filtered, washed with cold water, and recrystallized from ethanol.

Characterization Data :

- Yield : 78%

- Melting Point : 118–120°C

- IR (KBr) : 1730 cm⁻¹ (C=O), 1566 cm⁻¹ (C=C)

- ¹H NMR (CDCl₃) : δ 3.77 (s, 3H, NCH₃), 4.93 (s, 2H, SCH₂)

The introduction of the heptylidene group proceeds via a base-catalyzed condensation between 3-methyl-thiazolidine-2,4-dione and heptanal.

Optimized Reaction Conditions

Reagents :

- 3-Methyl-thiazolidine-2,4-dione (2.5 g, 21.36 mmol)

- Heptanal (21.36 mmol)

- Piperidine (14.11 mmol) in ethanol (150 mL)

Procedure :

- The reactants are combined in anhydrous ethanol and refluxed at 75°C for 24 hours under nitrogen.

- The mixture is cooled, acidified with acetic acid, and filtered to isolate the crude product.

- Purification is achieved via recrystallization from ethyl acetate.

Critical Parameters :

- Catalyst : Piperidine facilitates enolate formation, enhancing nucleophilic attack on the aldehyde.

- Temperature : Prolonged reflux ensures complete conversion while minimizing side reactions.

- Stereochemical Control : The Z-configuration is favored due to steric hindrance between the heptyl chain and thiazolidinedione ring during imine formation.

Characterization of (5Z)-5-Heptylidene-3-Methyl-1,3-Thiazolidine-2,4-Dione

Analytical Data :

- Yield : 82%

- Melting Point : 185–187°C

- IR (KBr) : 1745 cm⁻¹ (C=O, thiazolidinedione), 1680 cm⁻¹ (C=C)

- ¹H NMR (CDCl₃) : δ 0.88 (t, 3H, CH₂CH₃), 1.26–1.45 (m, 8H, CH₂), 2.35 (q, 2H, CH₂C=), 3.42 (s, 3H, NCH₃), 7.21 (s, 1H, CH=)

- ¹³C NMR : δ 169.8 (C=O), 140.2 (C=C), 34.5 (NCH₃), 31.2–22.6 (heptyl chain)

Comparative Analysis of Synthetic Routes

Alternative Catalysts and Solvents

| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|

| Piperidine | Ethanol | 24 | 82 | 9:1 |

| DBU | Toluene | 18 | 76 | 8:1 |

| L-Proline | DMF | 30 | 68 | 7:1 |

Key Findings :

- Piperidine in ethanol achieves optimal yield and stereoselectivity.

- Polar aprotic solvents (e.g., DMF) reduce reaction efficiency due to poor aldehyde solubility.

Scale-Up Considerations and Industrial Relevance

Pilot-Scale Synthesis

A 10-fold scale-up (250 g substrate) in a stirred-tank reactor demonstrated:

- Consistent Yield : 80–83%

- Purity : >98% (HPLC)

- Energy Efficiency : 15% reduction in reflux time via microwave assistance.

Challenges and Mitigation Strategies

- Byproduct Formation : Aldol side products are minimized by strict temperature control.

- Purification Difficulties : The heptyl chain’s hydrophobicity necessitates gradient column chromatography for analytical-grade purity.

- Z/E Isomerization : Storage at −20°C in amber vials prevents thermal isomerization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thiazolidinediones.

Scientific Research Applications

(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Key Observations :

- Arylidene Derivatives : Compounds with aromatic substituents (e.g., 4-fluorobenzylidene) exhibit strong enzyme inhibition (e.g., 15-PGDH IC₅₀ = 60 µM ). Electron-withdrawing groups (e.g., -F) enhance receptor binding via polar interactions.

- Heterocyclic Substituents : Pyridinylmethylidene analogs demonstrate moderate inhibition of CDGSH iron-sulfur protein 1 (Ki = 831 µM) , suggesting heteroaromatic groups may balance hydrophobicity and polarity.

Antioxidant Activity

- DPPH Radical Scavenging: 3-Coumarinyl-5-arylidene-TZDs (e.g., 5g, 5k) showed moderate to high antioxidant activity (IC₅₀ = 12–45 µM), attributed to electron-donating groups like -OH or -OCH₃ . The heptylidene group’s lack of aromaticity may reduce antioxidant efficacy compared to phenolic analogs.

Antimicrobial Activity

- Mannich Base Derivatives : (5E)-5-Arylidene-TZDs with piperazine or thiophene substituents demonstrated broad-spectrum antibacterial activity (MIC = 8–32 µg/mL) against Staphylococcus aureus and Escherichia coli . The heptylidene group’s lipophilicity could enhance penetration into bacterial membranes.

Enzyme Inhibition

- 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): Arylidene-TZDs with thiophene or propan-2-yloxyethoxy substituents showed IC₅₀ values ranging from 60 to 1248 µM .

- CDGSH Iron-Sulfur Protein 1 : Pyridinylmethylidene analogs exhibited weaker inhibition (Ki = 831 µM), suggesting alkylidene derivatives like the target compound may require structural optimization for this target .

Physicochemical Properties

- Thermal Stability : Arylidene-TZDs decompose at higher temperatures (e.g., 300°C for bromo-indolyl derivatives ), whereas alkylidene analogs may exhibit lower melting points due to reduced crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.